(3-{[(4-Methoxyphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
Overview
Description
Synthesis Analysis
The synthesis of benzofuran sulfone involves several steps. While there are various methods reported in the literature, one notable approach is the Friedel–Crafts reaction between methyl 3-(4-hydroxyphenyl)propionate and chloride . This reaction leads to the formation of an intermediate benzofuran compound, which is then subjected to reductive desulfurization to yield the target molecule .
Scientific Research Applications
Synthesis and Biological Activities
A series of novel N-phenylpyrazolyl aryl methanone derivatives containing the arylthio/sulfinyl/sulfonyl group have been synthesized, showcasing the compound's utility in generating new chemicals with potential herbicidal and insecticidal activities (Wang et al., 2015).
Antimicrobial and Antioxidant Properties
New substituted (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones were synthesized and showed significant antibacterial and antifungal activities, highlighting the compound's potential in developing new antimicrobial agents (Ashok et al., 2017).
Chemical Synthesis and Characterization
The synthesis of complex organic molecules like "(3-{[(4-Methoxyphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone" derivatives involves multiple steps, including condensation and cyclization reactions, providing a foundation for further chemical and pharmacological studies (Ukrainets et al., 2014).
Anticancer and Antimitotic Studies
Novel benzofuran linked tetralones were prepared and exhibited significant antimitotic activity, suggesting potential for cancer research. These studies demonstrate the compound's application in the synthesis of molecules with potential therapeutic benefits (Umesha et al., 2018).
Docking Studies and Molecular Interaction Analysis
Benzofuran derivatives have been synthesized and evaluated for their interaction with biological targets through docking studies, showing potential for the development of new drugs based on the structural motif of "this compound" (Shankar et al., 2016).
Properties
IUPAC Name |
[3-[(4-methoxyphenyl)sulfonylmethyl]-1-benzofuran-2-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O5S/c1-27-17-11-13-18(14-12-17)29(25,26)15-20-19-9-5-6-10-21(19)28-23(20)22(24)16-7-3-2-4-8-16/h2-14H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUKOENDCBBJJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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